Cas no 2548981-79-7 (5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine)

5-Chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 5-position and an amine linkage to a pyrrolidine ring at the 2-position. The pyrrolidine moiety is further functionalized with a tetrahydropyran (oxane) group, enhancing its structural complexity and potential binding affinity. This compound is of interest in medicinal chemistry due to its modular scaffold, which allows for versatile interactions with biological targets. Its balanced lipophilicity and hydrogen-bonding capabilities make it a promising intermediate for the development of kinase inhibitors or other therapeutic agents. The synthetic accessibility of this molecule further supports its utility in drug discovery programs.
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine structure
2548981-79-7 structure
Product Name:5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
CAS No:2548981-79-7
MF:C13H19ClN4O
MW:282.769161462784
CID:5310587
PubChem ID:154830307
Update Time:2025-05-19

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-N-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-2-pyrimidinamine
    • 2548981-79-7
    • 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
    • F6744-5935
    • AKOS040722452
    • Inchi: 1S/C13H19ClN4O/c14-10-7-15-13(16-8-10)17-11-1-4-18(9-11)12-2-5-19-6-3-12/h7-8,11-12H,1-6,9H2,(H,15,16,17)
    • InChI Key: JQTPQIQTRNJBLW-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1)NC1CCN(C1)C1CCOCC1

Computed Properties

  • Exact Mass: 282.1247389g/mol
  • Monoisotopic Mass: 282.1247389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.3Ų

Experimental Properties

  • Density: 1.319±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 444.4±55.0 °C(Predicted)
  • pka: 8.91±0.40(Predicted)

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine Pricemore >>

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Additional information on 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

Comprehensive Overview of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (CAS No. 2548981-79-7)

The compound 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (CAS No. 2548981-79-7) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrimidine core substituted with a chloro group and a pyrrolidine moiety linked to an oxan-4-yl ring, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds widely explored for their therapeutic benefits in oncology and inflammatory diseases.

In recent years, the demand for novel small molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine aligns with this trend, as its structural features suggest high selectivity and binding affinity for specific biological targets. This has led to its inclusion in several high-throughput screening campaigns aimed at identifying new drug candidates for conditions such as autoimmune disorders and metabolic diseases.

From a synthetic chemistry perspective, the preparation of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine involves multi-step organic transformations, including nucleophilic substitution and ring-closing reactions. The presence of the oxan-4-yl group introduces conformational rigidity, which can enhance the compound's stability and bioavailability. These attributes are critical for medicinal chemistry applications, where optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion) is paramount.

The compound's CAS No. 2548981-79-7 serves as a unique identifier in chemical databases, facilitating its tracking in regulatory and research contexts. Given the growing emphasis on data-driven drug discovery, this identifier is invaluable for integrating the compound into cheminformatics platforms and machine learning models. Such tools are increasingly used to predict compound behavior and prioritize candidates for further development.

Environmental and safety considerations are also pivotal in the discussion of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine. While not classified as hazardous, its handling requires standard laboratory precautions to ensure worker safety. The compound's biodegradability and ecotoxicity profiles are areas of ongoing investigation, reflecting the broader industry focus on green chemistry principles.

In summary, 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine (CAS No. 2548981-79-7) represents a compelling example of modern chemical innovation. Its potential applications in drug development and agrochemical research, combined with its unique structural features, position it as a compound of significant scientific and commercial interest. As research progresses, further insights into its mechanisms and applications are expected to emerge, solidifying its role in advancing life sciences.

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